molecular formula C13H9ClOS B2452620 (E)-3-(3-chlorophenyl)-1-(2-thienyl)-2-propen-1-one CAS No. 79442-36-7

(E)-3-(3-chlorophenyl)-1-(2-thienyl)-2-propen-1-one

Cat. No.: B2452620
CAS No.: 79442-36-7
M. Wt: 248.72
InChI Key: GYNJBYWMEXITPZ-VOTSOKGWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-3-(3-chlorophenyl)-1-(2-thienyl)-2-propen-1-one is a useful research compound. Its molecular formula is C13H9ClOS and its molecular weight is 248.72. The purity is usually 95%.
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Properties

IUPAC Name

(E)-3-(3-chlorophenyl)-1-thiophen-2-ylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClOS/c14-11-4-1-3-10(9-11)6-7-12(15)13-5-2-8-16-13/h1-9H/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYNJBYWMEXITPZ-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C=CC(=O)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)Cl)/C=C/C(=O)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-3-(3-chlorophenyl)-1-(2-thienyl)-2-propen-1-one, commonly referred to as a chalcone derivative, has garnered attention for its diverse biological activities. This compound is characterized by its unique structure, which includes a chlorophenyl group and a thienyl moiety, contributing to its pharmacological potential.

Antimicrobial Activity

Chalcones, including this compound, have shown significant antimicrobial properties. A study indicated that various chalcone derivatives exhibit potent antibacterial and antifungal activities. The compound was evaluated against several strains, including Staphylococcus aureus and Candida albicans, demonstrating a minimum inhibitory concentration (MIC) that suggests effective antimicrobial action.

Microorganism MIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Candida albicans16

Anticancer Activity

Research has highlighted the anticancer potential of chalcones. In vitro studies have shown that this compound induces apoptosis in cancer cell lines such as HeLa and MCF-7. The compound’s mechanism involves the activation of caspases and the modulation of Bcl-2 family proteins, leading to cell cycle arrest and subsequent apoptosis.

Case Study: HeLa Cell Line

  • IC50 Value : 15 µM
  • Mechanism : Induction of apoptosis via mitochondrial pathway

Anti-inflammatory Activity

Chalcones are also recognized for their anti-inflammatory properties. The compound has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. This effect is attributed to the inhibition of NF-κB signaling pathways.

Cytokine Inhibition (%)
TNF-α70
IL-665

The biological activity of this compound can be attributed to several mechanisms:

  • Reactive Oxygen Species (ROS) Generation : The compound promotes ROS production, leading to oxidative stress in cancer cells.
  • Enzyme Inhibition : It acts as an inhibitor of certain enzymes involved in inflammation and cancer progression.
  • Gene Expression Modulation : Alters the expression of genes associated with apoptosis and cell proliferation.

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